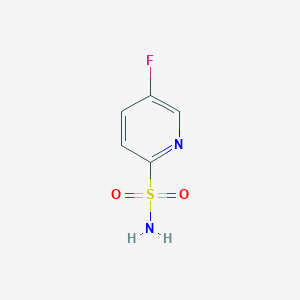

5-Fluoropyridine-2-sulfonamide

Description

BenchChem offers high-quality 5-Fluoropyridine-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoropyridine-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoropyridine-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H,(H2,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIJDGICCRDFSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS 75463-42-0 5-Fluoropyridine-2-sulfonamide safety data sheet

This technical guide provides an in-depth analysis of 5-Fluoropyridine-2-sulfonamide (CAS 75463-42-0) , a critical intermediate in medicinal chemistry. It integrates safety protocols with synthetic utility, designed for researchers optimizing drug scaffolds.

CAS: 75463-42-0 | Formula: C₅H₅FN₂O₂S | Role: Bioactive Scaffold & Intermediate

Executive Summary: The Fluorine Advantage

In modern drug discovery, 5-Fluoropyridine-2-sulfonamide represents a "privileged structure." It combines the bioisosteric properties of the pyridine ring with the metabolic stability conferred by the fluorine atom at the C5 position. The sulfonamide moiety (

This guide outlines the physicochemical profile, safety architecture, and synthetic protocols required to utilize this compound effectively in high-value research.

Physicochemical & Safety Architecture

Technical Specifications

| Property | Data | Context for Research |

| Molecular Weight | 176.17 g/mol | Low MW fragment, ideal for Fragment-Based Drug Design (FBDD). |

| Appearance | White to Off-White Solid | Purity verification via ¹H-NMR is recommended upon receipt. |

| Solubility | DMSO, Methanol, DMF | Poor water solubility; requires polar organic solvents for reactions. |

| Acidity (pKa) | ~9.0 - 10.0 (Sulfonamide NH) | Weakly acidic; deprotonation requires mild bases (e.g., K₂CO₃, Et₃N). |

| Stability | Stable under STP | Avoid: Strong oxidizing agents.[1][2][3] Hydrolysis resistant at neutral pH. |

GHS Hazard Classification & Handling Logic

While not a highly volatile toxicant, this compound acts as a significant irritant. The following safety architecture ensures researcher protection during synthesis.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Protective Workflow (Decision Tree):

Figure 1: Safety decision matrix for handling solid 5-Fluoropyridine-2-sulfonamide.

Synthetic Utility & Mechanism[4][5][6]

Reactivity Profile

The chemical behavior of 5-Fluoropyridine-2-sulfonamide is governed by two competing electronic effects:

-

The Sulfonamide Nitrogen (Nucleophile): The nitrogen atom is the primary reactive center. It is a weak nucleophile due to the electron-withdrawing sulfonyl group but can be alkylated or acylated to form N-substituted sulfonamides (common in antibacterial and anticancer drugs).

-

The C5-Fluorine (Stabilizer vs. Leaving Group): The fluorine atom provides metabolic blockade, preventing oxidative metabolism at the C5 position. While C-F bonds can undergo

(Nucleophilic Aromatic Substitution), the C5 position in pyridine is generally less reactive than C2 or C4. Thus, the fluorine acts primarily as a stable steric and electronic modulator rather than a leaving group under standard coupling conditions.

Key Reaction Pathways

Researchers typically employ this intermediate in two ways:

-

Pathway A (Direct Coupling): Reaction with acyl chlorides or isocyanates to generate sulfonylureas or N-acyl sulfonamides.

-

Pathway B (Condensation): Reaction with aldehydes/ketones to form imines (Schiff bases), often followed by reduction.

Figure 2: Synthetic pathway for N-acylation, a common derivatization route for this scaffold.

Experimental Protocol: N-Acylation

Objective: Synthesize an N-acyl derivative to enhance lipophilicity and target engagement (e.g., for kinase inhibition).

Materials

-

5-Fluoropyridine-2-sulfonamide (1.0 eq)

-

Acyl Chloride (1.1 eq)

-

Triethylamine (Et₃N) (2.0 eq) or Pyridine (solvent/base)

-

Dichloromethane (DCM) (Anhydrous)

Methodology

-

Preparation: In a flame-dried round-bottom flask under inert atmosphere (

), dissolve 5-Fluoropyridine-2-sulfonamide (1 mmol) in anhydrous DCM (5 mL). -

Activation: Add Et₃N (2 mmol) dropwise. The solution may clarify as the sulfonamide deprotonates slightly.

-

Addition: Cool the mixture to 0°C. Add the Acyl Chloride (1.1 mmol) dropwise over 10 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (System: 5% MeOH in DCM).

-

Workup:

-

Quench with saturated

solution. -

Extract with DCM (3 x 10 mL).

-

Wash combined organics with brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography.

Validation:

-

¹H-NMR: Look for the disappearance of the broad

singlet (approx. 7.5 ppm) and appearance of the amide NH (downfield, >10 ppm). -

LC-MS: Confirm Molecular Ion

.

Applications in Drug Discovery

This specific CAS is utilized in the development of:

-

Carbonic Anhydrase Inhibitors (CAIs): The primary sulfonamide group binds to the Zinc (

) ion in the enzyme active site. The 5-Fluoro group enhances membrane permeability compared to non-fluorinated analogs [1]. -

Anticancer Agents: Sulfonamide derivatives of pyridine are explored as tubulin polymerization inhibitors and cell cycle arrest agents [2].

-

Metabolic Stability: The strategic placement of fluorine blocks P450-mediated oxidation, extending the half-life of the drug candidate in vivo [3].

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Ghorab, M. M., et al. (2017). Novel sulfonamide-based radiopharmaceuticals: Synthesis and biological evaluation as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 75463-42-0. PubChem. Link

Sources

The Strategic Role of 5-Fluoropyridine-2-sulfonamide in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of a pyridine scaffold, a sulfonamide functional group, and a fluorine substituent creates a unique chemical entity with significant potential in medicinal chemistry. This guide delves into the multifaceted role of the 5-Fluoropyridine-2-sulfonamide core, a building block increasingly recognized for its capacity to impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. We will explore the strategic rationale behind its use, its synthesis, potential therapeutic applications, and the underlying structure-activity relationships that govern its biological activity. This document serves as a technical resource for researchers seeking to leverage this versatile scaffold in the design and development of novel therapeutics.

The Architectural Triad: Deconstructing the 5-Fluoropyridine-2-sulfonamide Scaffold

The efficacy of the 5-Fluoropyridine-2-sulfonamide scaffold in medicinal chemistry stems from the synergistic interplay of its three key components: the pyridine ring, the sulfonamide group, and the fluorine atom. Each element contributes distinct properties that can be strategically exploited to optimize a molecule's drug-like characteristics.

-

The Pyridine Ring: A Privileged Heterocycle. The pyridine ring is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets. The aromatic nature of the ring allows for π-π stacking interactions, while its poor basicity can improve water solubility, a crucial factor for bioavailability.[2] The pyridine scaffold is a versatile framework that can be readily functionalized to explore chemical space and optimize binding to target proteins.[2]

-

The Sulfonamide Group: A Versatile Functional Moiety. The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry, renowned for its diverse biological activities.[3] It is a key pharmacophore in antibacterial, antiviral, antidiabetic, and anticancer agents.[3][4] The sulfonamide moiety can act as a bioisostere for a carboxylic acid, forming similar hydrogen bond interactions with target proteins while offering advantages in terms of metabolic stability and membrane permeability.[5] Its ability to engage in a network of hydrogen bonds makes it a powerful tool for enhancing binding affinity and selectivity.

-

The Fluorine Atom: A Metabolic Stabilizer and Potency Enhancer. The introduction of fluorine into drug candidates is a widely used strategy to enhance pharmacokinetic and physicochemical properties.[4][6] The small size and high electronegativity of the fluorine atom can lead to improved metabolic stability by blocking sites of oxidative metabolism.[7] Fluorine substitution can also modulate the pKa of nearby functional groups, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[8] Furthermore, the strategic placement of fluorine can lead to increased binding affinity for the target protein, thereby enhancing potency.[6][9]

The combination of these three components in the 5-Fluoropyridine-2-sulfonamide scaffold provides a unique starting point for the design of novel therapeutics with potentially enhanced efficacy, selectivity, and drug-like properties.

Synthetic Strategies: Accessing the 5-Fluoropyridine-2-sulfonamide Core

A robust and efficient synthetic route is paramount for the exploration of any chemical scaffold in a drug discovery program. The synthesis of 5-Fluoropyridine-2-sulfonamide typically proceeds through the key intermediate, 2-amino-5-fluoropyridine.

Synthesis of the Key Intermediate: 2-Amino-5-fluoropyridine

A common and effective method for the synthesis of 2-amino-5-fluoropyridine starts from the readily available 2-aminopyridine.[10][11] This multi-step process involves nitration, amino group protection (acetylation), reduction of the nitro group, diazotization, and a Schiemann reaction to introduce the fluorine atom, followed by deprotection.[10][12] This route has been shown to be advantageous as it can provide higher yields and purity compared to other methods.[12]

-

Nitrification: 2-aminopyridine is reacted with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the pyridine ring, typically at the 5-position.

-

Amino Acetylation: The amino group is protected, commonly as an acetamide, by reacting the product from the previous step with acetic anhydride.

-

Reduction of Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas with a palladium catalyst or a metal-acid combination.

-

Diazotization: The newly formed amino group is converted to a diazonium salt using sodium nitrite in an acidic medium at low temperatures.

-

Schiemann Reaction: The diazonium salt is then subjected to a Schiemann reaction, where it is treated with a fluorine source, such as fluoroboric acid, followed by thermal decomposition to install the fluorine atom at the 5-position.

-

Hydrolysis of Acetyl Group: Finally, the acetyl protecting group is removed by hydrolysis to yield the desired 2-amino-5-fluoropyridine.

Synthesis of 5-Fluoropyridine-2-sulfonamide

Once the 2-amino-5-fluoropyridine intermediate is obtained, it can be converted to 5-Fluoropyridine-2-sulfonamide via a two-step process involving a Sandmeyer-type reaction to install a sulfonyl chloride, followed by amination.

Caption: Synthetic workflow from 2-amino-5-fluoropyridine to 5-Fluoropyridine-2-sulfonamide.

Therapeutic Landscape: Potential Applications of the 5-Fluoropyridine-2-sulfonamide Scaffold

The unique structural features of 5-Fluoropyridine-2-sulfonamide make it a promising scaffold for targeting a range of biological entities implicated in various diseases. The following sections explore some of the key therapeutic areas where this core could be of significant interest.

Kinase Inhibition in Oncology

Kinases are a major class of drug targets in oncology, and the sulfonamide moiety is a common feature in many kinase inhibitors.[13] The 5-Fluoropyridine-2-sulfonamide scaffold can be elaborated to target the ATP-binding site of various kinases. For instance, derivatives of this scaffold could be designed to inhibit key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis.[8][14] The sulfonamide group can form critical hydrogen bonds within the kinase active site, while the fluorinated pyridine ring can occupy hydrophobic pockets and enhance metabolic stability.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that are validated targets for the treatment of glaucoma, epilepsy, and certain types of cancer.[15][16] Sulfonamides are the primary class of CA inhibitors, with the sulfamoyl group coordinating to the zinc ion in the enzyme's active site.[15][16] The 5-Fluoropyridine-2-sulfonamide core provides a foundation for developing novel and potentially isoform-selective CA inhibitors. The fluorinated pyridine ring can be modified to exploit differences in the active site cavities of various CA isoforms, leading to improved selectivity and reduced off-target effects.

Antibacterial Agents

The sulfonamide class of drugs has a long history as antibacterial agents, acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[9] The 5-Fluoropyridine-2-sulfonamide scaffold can serve as a starting point for the development of new antibacterial agents, potentially with improved activity against drug-resistant strains. The fluorine atom can enhance the compound's ability to penetrate bacterial cell walls and resist metabolic degradation by bacterial enzymes.

Structure-Activity Relationship (SAR) Considerations

Systematic modification of the 5-Fluoropyridine-2-sulfonamide core is essential for optimizing its biological activity. Key areas for structural modification and their potential impact on activity are outlined below.

| Modification Site | Potential Impact on Activity |

| Sulfonamide Nitrogen (NH₂) | Substitution on the sulfonamide nitrogen can modulate potency and selectivity. Different substituents can interact with specific residues in the target's binding pocket. |

| Pyridine Ring | Introduction of various substituents on the pyridine ring can alter lipophilicity, solubility, and steric interactions with the target protein. |

| Position of Fluorine | While this guide focuses on the 5-fluoro isomer, exploring other fluorination patterns on the pyridine ring can fine-tune electronic properties and metabolic stability. |

Table 1: Key sites for modification on the 5-Fluoropyridine-2-sulfonamide scaffold and their potential influence on biological activity.

Conclusion and Future Perspectives

The 5-Fluoropyridine-2-sulfonamide scaffold represents a strategically designed building block that combines the advantageous properties of a privileged heterocycle, a versatile functional group, and a key bioisosteric element. Its potential applications span several important therapeutic areas, including oncology, infectious diseases, and enzyme inhibition. The synthetic accessibility of this core, coupled with the vast potential for chemical derivatization, makes it an attractive starting point for medicinal chemists. Future research focused on the systematic exploration of the chemical space around this scaffold is likely to yield novel drug candidates with improved therapeutic profiles. The continued development of innovative synthetic methodologies will further empower researchers to harness the full potential of the 5-Fluoropyridine-2-sulfonamide core in the quest for new and effective medicines.

References

-

Sulfonamide-based ring-fused analogues for CAN508 as novel carbonic anhydrase inhibitors endowed with antitumor activity: Design, synthesis, and in vitro biological evaluation. PubMed. [Link]. Published March 1, 2020.

-

Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]. Published August 7, 2025.

-

Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry (RSC Publishing). [Link].

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. [Link].

-

Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. [Link]. Published November 23, 2022.

-

Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. [Link].

-

New sulfonamide-based glycosides incorporated 1,2,3-triazole as cytotoxic agents through VEGFR-2 and carbonic anhydrase inhibitory activity. PMC - NIH. [Link].

-

Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Publishing. [Link].

-

Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC - NIH. [Link].

-

Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PubMed. [Link]. Published March 21, 2025.

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link].

-

Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. [Link].

-

Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. PubMed Central. [Link].

- Preparation method of fluoropyridine compounds.

-

Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. MDPI. [Link]. Published February 17, 2023.

-

Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link].

-

Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry - ACS Publications. [Link]. Published October 8, 2012.

-

Exploring the Potential of Sulfonamide-Dihydropyridine Hybrids as Multitargeted Ligands for Alzheimer's Disease Treatment. PubMed Central. [Link]. Published June 4, 2023.

-

Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. NIH. [Link]. Published May 23, 2023.

-

Role of Flavonoids in Protecting Against Neurodegenerative Diseases—Possible Mechanisms of Action. MDPI. [Link].

-

Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. ResearchGate. [Link]. Published August 6, 2025.

-

The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). PubMed. [Link].

-

Flavonoid-Based Therapies in the Early Management of Neurodegenerative Diseases. NIH. [Link]. Published January 7, 2015.

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]. Published April 3, 2023.

-

Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]. Published May 20, 2022.

-

Drug Discovery Patents. Charles River Laboratories. [Link].

-

Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. NIH. [Link].

-

Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH. [Link]. Published November 20, 2021.

-

Review on sulphonamide analogues for the perspective of antibacterial and antidiabetic activity. GSC Online Press. [Link]. Published May 20, 2024.

- Halogenated sulfonamide derivatives.

-

Flavonoid-based therapies in the early management of neurodegenerative diseases. PubMed. [Link]. Published January 15, 2015.

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PubMed. [Link]. Published April 4, 2023.

-

Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. criver.com [criver.com]

- 8. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition | MDPI [mdpi.com]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. researchgate.net [researchgate.net]

- 11. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]

- 12. Flavonoid-based therapies in the early management of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sulfonamide-based ring-fused analogues for CAN508 as novel carbonic anhydrase inhibitors endowed with antitumor activity: Design, synthesis, and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the pKa Values and Ionization States of 5-Fluoropyridine-2-sulfonamide

For distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Critical Role of pKa in Drug Design

The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the degree of ionization of a molecule at a given pH. For any active pharmaceutical ingredient (API), its pKa profile governs critical pharmacokinetic and pharmacodynamic properties, including solubility, permeability, protein binding, and target engagement.[1][2][3] Understanding and accurately determining the pKa of a drug candidate like 5-Fluoropyridine-2-sulfonamide is therefore not merely an academic exercise but a cornerstone of rational drug design and development.[4] This guide provides a comprehensive overview of the theoretical principles, ionization states, and field-proven experimental and computational methodologies for characterizing the acid-base properties of 5-Fluoropyridine-2-sulfonamide.

Predicted Acid-Base Equilibria of 5-Fluoropyridine-2-sulfonamide

5-Fluoropyridine-2-sulfonamide possesses two primary ionizable sites: the pyridine ring nitrogen, which is basic, and the sulfonamide (R-SO₂NH₂) group, which is acidic. The interplay of these two groups, influenced by the strong electron-withdrawing effects of the fluorine atom and the sulfonyl group, dictates the molecule's overall ionization profile.

Ionizable Centers and Estimated pKa Values

-

Pyridine Nitrogen (Basic Center, pKa₁): The pKa of unsubstituted pyridine is approximately 5.2. The sulfonamide group at the 2-position and the fluorine atom at the 5-position are both strongly electron-withdrawing. These groups significantly reduce the electron density on the pyridine nitrogen, making it a weaker base. Consequently, the pKa of the pyridinium conjugate acid is expected to be substantially lower than 5.2 .

-

Sulfonamide N-H (Acidic Center, pKa₂): The pKa of a simple benzenesulfonamide is around 10. The acidity of the sulfonamide proton is enhanced by electron-withdrawing groups on the aromatic ring, which stabilize the resulting anion after deprotonation. The pyridine ring itself is electron-withdrawing, and this effect is amplified by the 5-fluoro substituent. Therefore, the pKa of the sulfonamide N-H is predicted to be lower than 10 , likely in the range of 7-9.

| Ionizable Group | Type | Parent pKa (approx.) | Predicted pKa for 5-Fluoropyridine-2-sulfonamide | Rationale for Shift |

| Pyridine Nitrogen | Basic | 5.2 (Pyridine) | < 4.0 | Strong inductive/resonance electron withdrawal by -SO₂NH₂ and -F groups decreases basicity. |

| Sulfonamide N-H | Acidic | 10.0 (Benzenesulfonamide) | 7.0 - 9.0 | Electron-withdrawing pyridine ring and -F substituent stabilize the conjugate base, increasing acidity. |

pH-Dependent Ionization States

The molecule can exist in three primary ionization states depending on the ambient pH: cationic, neutral, and anionic. Understanding these transitions is crucial as the charge state of a drug dramatically affects its ability to cross biological membranes and interact with its target.[1][5][6]

Caption: Ionization equilibria of 5-Fluoropyridine-2-sulfonamide.

Experimental Determination of pKa Values: Protocols and Rationale

Accurate pKa determination requires robust experimental methods. Potentiometric titration and UV-Vis spectrophotometry are the most common and reliable techniques employed in the pharmaceutical industry.[7][8]

Workflow for Experimental pKa Determination

The general workflow for determining pKa values is a systematic process that ensures accuracy and reproducibility.

Caption: General workflow for pKa determination by potentiometric titration.

Protocol: Potentiometric Titration

Potentiometric titration is a high-precision technique and often considered the gold standard for pKa measurement due to its accuracy.[9] It involves monitoring the change in pH of a solution of the analyte as a standardized acid or base is added incrementally.[10][11]

Causality and Self-Validation: This protocol is designed to be self-validating. The initial three-point calibration of the pH electrode ensures measurement accuracy across the relevant pH range. Standardization of the titrant solutions (HCl and NaOH) against a primary standard is critical for accurate molarity, which is essential for the precise determination of equivalence points. The use of an inert electrolyte (KCl) maintains constant ionic strength, minimizing its effect on the activity coefficients of the ions.

Step-by-Step Methodology:

-

Preparation:

-

Prepare a ~1 mM solution of 5-Fluoropyridine-2-sulfonamide in deionized, carbonate-free water. If solubility is low, a co-solvent (e.g., methanol or DMSO, <5% v/v) may be used, but the resulting pₛKₐ must be corrected or noted as apparent pKa.

-

Prepare and standardize 0.1 M HCl and 0.1 M NaOH solutions.[10][11]

-

Prepare a 0.15 M KCl solution to maintain constant ionic strength.[10]

-

Calibrate a high-quality pH electrode and meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).

-

-

Titration Procedure:

-

Place a known volume (e.g., 25 mL) of the analyte solution in a thermostatted vessel maintained at 25 °C.[7]

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.[10][11]

-

To determine the basic pKa (pKa₁), titrate the solution with the standardized 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.05 mL), allowing the pH to stabilize before recording the reading.[11]

-

Continue the titration well past the first equivalence point.

-

To determine the acidic pKa (pKa₂), perform a separate titration starting with the analyte solution and titrating with standardized 0.1 M NaOH.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

Calculate the first and second derivatives of the titration curve. The peak of the first derivative plot or the zero-crossing of the second derivative plot indicates the equivalence point.[9]

-

The pKa is equal to the pH at the half-equivalence point. For polyprotic species, each inflection point corresponds to a pKa value.

-

Protocol: UV-Vis Spectrophotometry

This method is highly sensitive and requires much less material than potentiometry. It is applicable if the molecule contains a chromophore near the ionizable center, causing the UV-Vis absorbance spectrum to change with pH.[7][12] 5-Fluoropyridine-2-sulfonamide's aromatic system makes it an ideal candidate for this technique.

Causality and Self-Validation: The core principle is that the protonated and deprotonated forms of the molecule will have different molar absorptivities at certain wavelengths.[7] By preparing solutions in a series of buffers with precisely known pH values, a sigmoid curve of absorbance vs. pH can be generated. The inflection point of this curve directly corresponds to the pKa.[7][13] The use of an isosbestic point, where the molar absorptivity of both species is identical, can serve as an internal control to verify that the total concentration of the analyte remains constant across all buffers.

Step-by-Step Methodology:

-

Preparation:

-

Spectral Acquisition:

-

Determine the optimal wavelength for analysis by recording the full UV spectra (e.g., 230-500 nm) of the analyte in a highly acidic (e.g., pH 2) and a highly alkaline (e.g., pH 12) buffer.[12][14] Select a wavelength where the difference in absorbance between the two forms is maximal.[7]

-

Prepare a set of solutions by adding a small, fixed amount of the stock solution to each buffer in the series, ensuring the final organic solvent concentration is minimal (≤2% v/v).[12]

-

Measure the absorbance of each solution at the pre-determined analytical wavelength.

-

-

Data Analysis:

-

Plot the measured absorbance against the pH of the buffers.

-

The data should form a sigmoidal curve. Fit the data to the Henderson-Hasselbalch equation or identify the inflection point of the curve.[13]

-

The pH at the inflection point is the pKa value. If two ionizations occur, the plot may show two distinct sigmoidal transitions, yielding both pKa values.

-

Computational pKa Prediction

In modern drug discovery, in silico methods are invaluable for high-throughput screening and for providing theoretical support to experimental data.[4] These methods use thermodynamic cycles combined with quantum mechanical (QM) and continuum solvation models to calculate the free energy of deprotonation.[15][16]

Approaches like the G1, G2, and G3 extrapolation methods, combined with a Polarizable Continuum Model (PCM) for solvation, can predict pKa values with a standard deviation of less than 0.7 pKa units for substituted pyridines.[16] Including explicit water molecules in the calculation can further improve accuracy.[15] These computational predictions are most powerful when calibrated against a training set of structurally similar compounds with known experimental pKa values.[16]

Implications for Drug Development

The pKa values of 5-Fluoropyridine-2-sulfonamide are a critical determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][3]

-

Absorption & Permeability: The molecule's neutral form is more lipophilic and thus more likely to passively diffuse across the lipid bilayers of the gut wall and other cell membranes.[2][5] Knowing the pKa values allows prediction of the fraction of the neutral species present in the stomach (low pH) and intestine (higher pH), which is essential for estimating oral bioavailability.

-

Solubility: The ionized (cationic or anionic) forms of the drug are generally more water-soluble than the neutral form. This is critical for formulation design, especially for intravenous administration.

-

Target Binding: If the drug target is a protein, the ionization state can be crucial for binding. For example, many enzyme active sites or receptors require a specific charge state for electrostatic interactions, such as the formation of a salt bridge.[3][17][18] The deprotonated sulfonamide anion, for instance, is known to be the active form for binding to the zinc ion in carbonic anhydrase inhibitors.[18]

Conclusion

While a definitive experimental pKa for 5-Fluoropyridine-2-sulfonamide is not published, a strong theoretical framework predicts two ionizable centers: a weakly basic pyridine nitrogen (pKa₁ < 4) and a moderately acidic sulfonamide proton (pKa₂ ≈ 7-9). These values dictate the molecule's charge state across physiological pH ranges, profoundly impacting its journey through the body and its interaction with its biological target. The robust experimental protocols detailed herein, particularly potentiometric titration and UV-Vis spectrophotometry, provide a clear and validated pathway for the precise determination of these critical physicochemical parameters, enabling informed decisions in the drug development pipeline.

References

-

Bergström, C. A., Luthman, K., & Artursson, P. (2004). Development of Methods for the Determination of pKa Values. Journal of Medicinal Chemistry, 47(21), 5085-5100. [Link]

-

Ortega-Castro, J., et al. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. In Elsevier Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. [Link]

-

Kim, S., et al. (2026). Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed Thianthrenium Reagents. Journal of the American Chemical Society. [Link]

-

Yildiz, E., & Gökçe, H. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 990-997. [Link]

-

da Silva, C. O., et al. (n.d.). Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Holmbo, S., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6157-6164. [Link]

-

ResearchGate. (n.d.). The pKa values of the sulfonamides studied. [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. [Link]

-

Rafiee, A., & Nojavan, S. (2016). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Chilean Chemical Society, 61(1), 2816-2821. [Link]

-

Al-Noor, T. H., et al. (2013). Effect of atomic Charge on pka 's of Substituted pyridines. Journal of Applicable Chemistry, 2(1), 25-33. [Link]

-

Ruiz, R., et al. (2014). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 5(10), 1134-1137. [Link]

-

Al Khzem, A. H., & Alturki, M. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(4), 1013-1033. [Link]

-

Akocak, S., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(19), 6667. [Link]

-

Symeres. (2023). What is pKa and how is it used in drug development? [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Bloomsburg University. (n.d.). The pKa of an Indicator UV Absorption Spectrophotometry. [Link]

-

de la Vega, J. M. G., et al. (2005). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Structure: THEOCHEM, 727(1-3), 57-62. [Link]

-

VRO. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

-

Drug Design Org. (n.d.). ADME Properties - Pharmacokinetics. [Link]

-

ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. [Link]

Sources

- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is pKa and how is it used in drug development? [pion-inc.com]

- 3. drughunter.com [drughunter.com]

- 4. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 5. Pharmacokinetics - Drug Design Org [drugdesign.org]

- 6. acdlabs.com [acdlabs.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 14. hi-tec.tripod.com [hi-tec.tripod.com]

- 15. researchgate.net [researchgate.net]

- 16. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) DOI:10.1039/C9SC01818B [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

Methodological & Application

Synthesis protocols for 5-Fluoropyridine-2-sulfonamide derivatives

An authoritative guide to the synthesis of 5-Fluoropyridine-2-sulfonamide derivatives, a class of compounds of significant interest in pharmaceutical research and drug development due to their prevalence in biologically active molecules. This document provides a detailed overview of the prevailing synthetic strategies, step-by-step experimental protocols, and the chemical reasoning that underpins these methodologies.

Introduction: The Significance of 5-Fluoropyridine-2-sulfonamides

The 5-Fluoropyridine-2-sulfonamide scaffold is a privileged structural motif in modern medicinal chemistry. The pyridine ring serves as a bioisostere for phenyl groups, often improving solubility and metabolic profiles, while the sulfonamide functional group is a versatile hydrogen bond donor and acceptor, crucial for target binding. The fluorine atom at the 5-position can significantly enhance binding affinity, modulate pKa, and improve metabolic stability by blocking potential sites of oxidation. Consequently, these derivatives are key components in the development of novel therapeutic agents.

This guide details the primary synthetic routes to this important class of molecules, focusing on the construction of the key reactive intermediate, 5-fluoropyridine-2-sulfonyl chloride, and its subsequent elaboration into a diverse library of sulfonamide derivatives.

Part 1: Retrosynthetic Analysis and Strategic Overview

The synthesis of 5-Fluoropyridine-2-sulfonamide derivatives can be logically dissected into two primary stages: the construction of a reactive sulfonyl intermediate and the subsequent formation of the sulfonamide bond.

-

Formation of the C-S Bond: The most critical step is the installation of the sulfonyl group onto the 5-fluoropyridine ring. The most robust and widely applicable strategy involves the conversion of the readily accessible 2-amino-5-fluoropyridine into a diazonium salt, which is then transformed into a sulfonyl chloride via a Sandmeyer-type reaction.

-

Formation of the S-N Bond: This is a classical and highly efficient transformation involving the reaction of the synthesized 5-fluoropyridine-2-sulfonyl chloride with a primary or secondary amine to furnish the final sulfonamide product.

The overall synthetic strategy is visualized in the workflow below.

Caption: Workflow for the Sandmeyer conversion of 2-amino-5-fluoropyridine.

Experimental Protocol 1: Synthesis of 5-Fluoropyridine-2-sulfonyl Chloride

This protocol is based on the classical Sandmeyer reaction conditions. [1] Materials:

-

2-Amino-5-fluoropyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Glacial Acetic Acid

-

Sulfur Dioxide (gas or saturated solution in acetic acid)

-

Copper(I) Chloride (CuCl)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-fluoropyridine (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sulfonylchlorination:

-

In a separate, larger flask, prepare a suspension of copper(I) chloride (0.1 eq) in glacial acetic acid saturated with sulfur dioxide. Cool this mixture to 5-10 °C.

-

Slowly add the cold diazonium salt solution from the first step to the SO₂/CuCl suspension. Vigorous nitrogen evolution will be observed. Maintain the temperature below 15 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a larger beaker containing ice-water.

-

Extract the aqueous mixture three times with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence stops), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-fluoropyridine-2-sulfonyl chloride, which can be used directly or purified by vacuum distillation or chromatography.

-

Part 3: Synthesis of 5-Fluoropyridine-2-sulfonamide Derivatives

The final step is the formation of the sulfonamide, a robust and high-yielding reaction.

Principle: This is a nucleophilic acyl substitution reaction at the sulfur atom. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. The chloride ion is displaced, and the proton on the nitrogen is removed by a base, forming the stable sulfonamide bond. The choice of base is important; a non-nucleophilic organic base like triethylamine or pyridine is typically used to avoid competing reactions. [2]

| Reagent/Condition | Purpose | Common Choices |

|---|---|---|

| Solvent | To dissolve reactants and facilitate the reaction. | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile |

| Base | To neutralize the HCl byproduct and drive the reaction to completion. | Triethylamine (TEA), Pyridine, DIPEA |

| Temperature | To control the reaction rate. | 0 °C to Room Temperature |

| Stoichiometry | To ensure complete consumption of the limiting reagent. | Amine (1.0-1.2 eq), Base (1.2-1.5 eq) |

Table 1: Typical Reaction Parameters for Sulfonamide Formation.

Experimental Protocol 2: General Procedure for Amination

This protocol provides a general method for reacting 5-fluoropyridine-2-sulfonyl chloride with a variety of primary and secondary amines.

Materials:

-

5-Fluoropyridine-2-sulfonyl Chloride

-

Desired Primary or Secondary Amine

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM)

-

1M Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup:

-

Dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

-

Addition of Sulfonyl Chloride:

-

Dissolve 5-fluoropyridine-2-sulfonyl chloride (1.1 eq) in a minimal amount of dichloromethane.

-

Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.

-

-

Reaction:

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours (reaction progress can be monitored by TLC or LC-MS).

-

-

Work-up and Purification:

-

Dilute the reaction mixture with additional dichloromethane.

-

Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude sulfonamide can be purified by recrystallization or silica gel column chromatography.

-

References

-

Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26, 5951-5955. Available at: [Link]

-

Zhong, T., Pang, M.-K., Chen, Z.-D., Zhang, B., Weng, J., & Lu, G. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Letters, 22(8), 2941–2945. Available at: [Link]

-

Zhong, T., et al. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Request PDF. Available at: [Link]

- U.S. Patent No. 3,985,759. (1976). Process for preparing 2-amino-5-chloropyridine. Google Patents.

-

Globe Thesis. (2008). Study On Synthesis Of 2-Amino-5-Fluoropyridine. Available at: [Link]

- Chinese Patent No. CN112830892A. (2021). Synthesis method of pyridine-3-sulfonyl chloride. Google Patents.

-

Dissertation. (n.d.). Study on the Process of Preparation of 2-Amino-5-Fluoropyridine. Available at: [Link]

-

WIPO Patent No. WO2023/116924975. (2023). Preparation method of 2-amino-5-fluoropyridine. WIPO Patentscope. Available at: [Link]

-

Bar-Ziv, R., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 14, 1-8. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Available at: [Link]

-

Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Available at: [Link]

-

Chemistry & Biology Interface. (2011). A Novel and Efficient Method for the Synthesis of 5,6-Disubstituted Pyridine-3-sulfonyl chloride. Chemistry & Biology Interface, 1(3), 360-364. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-aminopyridine substituted benzene sulphonamides. Available at: [Link]

Sources

Preparation of Sulfonylureas from 5-Fluoropyridine-2-sulfonamide: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of sulfonylureas, with a specific focus on utilizing 5-Fluoropyridine-2-sulfonamide as a key starting material. The document is designed to offer both a theoretical understanding and practical, actionable protocols for laboratory synthesis.

Introduction: The Significance of Pyridylsulfonylureas

Sulfonylureas are a versatile class of organic compounds characterized by a central sulfonylurea moiety (-SO₂NHCONH-). This structural motif imparts a wide range of biological activities, leading to their extensive use in medicine and agriculture. While renowned for their application as oral hypoglycemic agents in the treatment of type 2 diabetes, sulfonylureas also exhibit potent herbicidal, anticancer, and antibacterial properties.[1]

The pyridine ring, when incorporated into the sulfonylurea scaffold, often confers potent herbicidal activity. These pyridylsulfonylureas, such as the commercially significant flupyrsulfuron-methyl, act as inhibitors of acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants.[2] This targeted mode of action provides excellent weed control with a high degree of crop safety.[2][3]

5-Fluoropyridine-2-sulfonamide is a valuable building block for the synthesis of novel pyridylsulfonylureas. The presence of the fluorine atom can enhance the biological activity and modify the physicochemical properties of the final compound, making it an attractive starting material for the development of new herbicides and other bioactive molecules.

The Core Synthesis: Reaction of Sulfonamides with Isocyanates

The most common and well-established method for the synthesis of sulfonylureas is the base-catalyzed reaction of a sulfonamide with an isocyanate.[4] This reaction proceeds via a nucleophilic addition mechanism.

Reaction Mechanism

The reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine. The base deprotonates the sulfonamide, forming a more nucleophilic sulfonamide anion. This anion then attacks the electrophilic carbon of the isocyanate, forming a new nitrogen-carbon bond. Subsequent protonation of the resulting intermediate yields the final sulfonylurea product.

There are three fundamental mechanisms for the base-catalyzed reaction of H-acidic compounds (like sulfonamides) with isocyanates, depending on the acidity of the HX compound and the strength of the base. For sulfonamides, which are relatively acidic, the mechanism likely proceeds through the formation of the sulfonamide anion, which then adds to the isocyanate.[5]

Diagram of the Reaction Mechanism

Caption: Generalized mechanism of sulfonylurea synthesis.

Experimental Protocol: Synthesis of a Pyridylsulfonylurea

This protocol provides a general procedure for the synthesis of a sulfonylurea from 5-Fluoropyridine-2-sulfonamide and a substituted phenyl isocyanate. Researchers should adapt this protocol based on the specific reactivity of the chosen isocyanate and the desired scale of the reaction.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 5-Fluoropyridine-2-sulfonamide | ≥98% | Commercially Available | |

| Substituted Phenyl Isocyanate | ≥98% | Commercially Available | e.g., 4-methoxyphenyl isocyanate |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Finely powdered |

| Acetone | Anhydrous | Commercially Available | |

| Dichloromethane (DCM) | ACS Grade | Commercially Available | |

| Ethyl Acetate | ACS Grade | Commercially Available | |

| Hexane | ACS Grade | Commercially Available | |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | ||

| Deionized Water |

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Condenser

-

Heating mantle with a temperature controller

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Melting point apparatus

-

Standard laboratory glassware

Safety Precautions

-

5-Fluoropyridine-2-sulfonamide: May cause skin and eye irritation. Harmful if swallowed. Avoid breathing dust.[3]

-

Isocyanates: Are toxic and can be potent respiratory sensitizers. Handle in a well-ventilated fume hood.

-

Solvents: Acetone and dichloromethane are flammable and volatile. Use in a well-ventilated area away from ignition sources.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, at all times.

Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask, combine 5-Fluoropyridine-2-sulfonamide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.

-

Addition of Isocyanate: While stirring vigorously at room temperature, add the substituted phenyl isocyanate (1.1 eq) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the acetone using a rotary evaporator.

-

To the resulting residue, add deionized water and dichloromethane.

-

Carefully acidify the aqueous layer to pH 3-4 with 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with two additional portions of dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Characterization:

-

Determine the melting point of the purified product.

-

Obtain spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the structure of the synthesized sulfonylurea.

-

Experimental Workflow Diagram

Caption: A typical workflow for sulfonylurea synthesis.

Characterization of Pyridylsulfonylureas

The structure of the synthesized sulfonylureas can be unequivocally confirmed using a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the sulfonyl (O=S=O) group, typically around 1350 cm⁻¹ and 1160 cm⁻¹, and the carbonyl (C=O) group of the urea linkage, usually in the range of 1700-1650 cm⁻¹. The N-H stretching vibrations will appear as broad bands in the region of 3400-3200 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the pyridine and phenyl rings. The N-H protons of the sulfonylurea linkage will appear as broad singlets, often at a downfield chemical shift.

-

¹³C NMR: The carbonyl carbon of the urea will be observable in the range of 150-160 ppm. Signals for the aromatic carbons will also be present.

-

-

Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the synthesized compound, confirming the successful coupling of the sulfonamide and isocyanate.

Case Study: Synthesis of Flupyrsulfuron-methyl

Flupyrsulfuron-methyl is a commercial herbicide that exemplifies the application of pyridylsulfonylureas. Its synthesis involves the coupling of a pyridinesulfonamide with a pyrimidine-containing intermediate.[7] While the exact industrial synthesis is proprietary, the core chemical transformation follows the principles outlined in this guide. The synthesis of flupyrsulfuron-methyl typically begins with the formation of a 4,6-dimethoxypyrimidine derivative, which is then coupled with a trifluoromethyl-substituted nicotinic acid intermediate to form the central sulfonylurea linkage.[7]

Conclusion

The synthesis of sulfonylureas from 5-Fluoropyridine-2-sulfonamide and isocyanates is a robust and versatile method for accessing a wide range of potentially bioactive molecules. This guide provides a foundational understanding of the reaction mechanism, a detailed experimental protocol, and essential information on the characterization of the final products. By leveraging this information, researchers can confidently explore the synthesis of novel pyridylsulfonylureas for applications in drug discovery and agrochemical development.

References

-

Kumar, D., Ratan, A., & Gill, M. S. (2017). A facile synthesis of sulfonylureas via water assisted preparation of carbamates. Organic & Biomolecular Chemistry, 15(23), 5021–5029. [Link]

-

El-Ahwany, M. F., Assy, M. G., Sherif, M. H., Soliman, M. R., & Abdellattif, M. H. (2023). Synthesis, biological evaluation, and biocomputational modeling of imidazo, thieno, pyrimidopyrimidine, pyrimidodiazepene, and motifs as antimicrobial agents. Heterocyclic Communications, 29(1), 20220268. [Link]

-

Nocentini, A., et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Pharmaceuticals, 15(5), 556. [Link]

-

Zhang, D., et al. (2016). Design, Synthesis and Herbicidal Activity of Novel Sulfonylureas Containing Triazole and Oxadiazole Moieties. Chemical Research in Chinese Universities, 32(4), 585–590. [Link]

-

Bui, T. T., Ngo, D. Q., & Tran, V. L. (2019). Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Science, Technology and Engineering, 61(4), 55-59. [Link]

-

Libretexts. (2023, January 29). Recrystallization. Chemistry LibreTexts. [Link]

-

AERU. (n.d.). Flupyrsulfuron-methyl-sodium. Agriculture and Environment Research Unit. [Link]

-

(2025-08-07) Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. ResearchGate. [Link]

-

Antipin, R. L., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3559. [Link]

-

Meng, J., et al. (2020). Recrystallization Purification Method for Urea. Chemical Reagents, 42(2), 203-206. [Link]

-

Schwetlick, K., & Noack, R. (1995). Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds. Journal of the Chemical Society, Perkin Transactions 2, (2), 395-402. [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017, May 9). YouTube. [Link]

- CN102792960A - Herbicide composition including mesosulfuron-methyl and flupyrsulfuron-methyl sodium.

-

Sorensen, W. R. (1969). Reaction of an Isocyanate and a Carboxylic Acid in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 34(4), 978-980. [Link]

- CN110283133B - Synthesis process of metsulfuron-methyl-D3.

- CN1314785A - Herbicidal compositions containing substituted phenylsulfonylureas for controlling weeds in paddy fields.

-

National Center for Biotechnology Information. (n.d.). Flupyrsulfuron-methyl. PubChem. [Link]

Sources

- 1. Design, Synthesis and Herbicidal Activity of Novel Sulfonylureas Containing Triazole and Oxadiazole Moieties [crcu.jlu.edu.cn]

- 2. CN102792960A - Herbicide composition including mesosulfuron-methyl and flupyrsulfuron-methyl sodium - Google Patents [patents.google.com]

- 3. Design, synthesis and herbicidal evaluation of novel ester-functionalized N-phenylphthalimide derivatives containing pyridine as protoporphyrinogen IX oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. caod.oriprobe.com [caod.oriprobe.com]

- 7. Flupyrsulfuron-methyl-sodium [sitem.herts.ac.uk]

Application Note: Incorporating 5-Fluoropyridine-2-sulfonamide into Kinase Inhibitors

Abstract

The sulfonamide moiety is a privileged pharmacophore in kinase inhibitor design, serving as a critical hydrogen bond donor/acceptor in both Type I (ATP-competitive) and Type II (allosteric) binding modes. However, traditional benzenesulfonamides often suffer from rapid oxidative metabolism and suboptimal solubility. This guide details the incorporation of the 5-fluoropyridine-2-sulfonamide fragment as a superior bioisostere. By replacing the phenyl ring with a pyridine, we introduce a hydrogen bond acceptor; by adding the C5-fluorine, we block a primary metabolic soft spot and modulate the sulfonamide pKa. This note provides a validated synthetic protocol and a rationale for using this motif to enhance potency and metabolic stability (ADME) in drug discovery campaigns.

Part 1: Strategic Rationale & Design Logic

The Fluorine Effect in Kinase Design

The 5-fluoropyridine-2-sulfonamide moiety (CAS: 1250674-08-8) offers three distinct advantages over the standard benzenesulfonamide found in first-generation inhibitors (e.g., Dabrafenib, Vemurafenib analogs):

-

Metabolic Blockade: The C5 position of the pyridine ring is electron-rich and prone to oxidation by Cytochrome P450 enzymes (specifically CYP3A4). Substitution with fluorine (

)—a bioisostere of hydrogen with high electronegativity—blocks this metabolic "soft spot," significantly extending the compound's half-life ( -

pKa Modulation: The electron-withdrawing nature of the pyridine nitrogen, augmented by the 5-fluorine, lowers the

of the sulfonamide -

Solubility & Lipophilicity: The pyridine nitrogen reduces

relative to a phenyl ring, improving aqueous solubility—a critical parameter for oral bioavailability.

Structural Activity Relationship (SAR) Visualization

The following diagram illustrates the binding logic and the specific advantages of the 5-fluoropyridine scaffold within the ATP-binding pocket.

Caption: Schematic of the 5-fluoropyridine-2-sulfonamide binding mode, highlighting the metabolic blockade by fluorine and H-bond interactions.

Part 2: Chemical Synthesis Protocols

The synthesis of the 5-fluoropyridine-2-sulfonamide fragment is non-trivial due to the instability of certain pyridine sulfonyl chlorides. The most robust route proceeds via the diazotization of 2-amino-5-fluoropyridine .

Protocol A: Synthesis of 5-Fluoropyridine-2-sulfonyl Chloride

Objective: Convert commercially available 2-amino-5-fluoropyridine into the reactive sulfonyl chloride intermediate.

Reagents:

-

2-Amino-5-fluoropyridine (CAS: 21717-96-4)

-

Sodium Nitrite (

)[1] -

Thionyl Chloride (

) or Sulfur Dioxide ( -

Copper(II) Chloride (

)

Procedure:

-

Diazotization: Dissolve 2-amino-5-fluoropyridine (1.0 eq) in conc. HCl at -5°C. Dropwise add an aqueous solution of

(1.2 eq), maintaining the temperature below 0°C. Stir for 30 min to form the diazonium salt. -

Meerwein Sulfonylation: In a separate vessel, saturate glacial acetic acid with

gas (or use a commercially available -

Coupling: Slowly transfer the cold diazonium solution into the

mixture. The reaction will foam (evolution of -

Workup: Pour the mixture into ice water. The sulfonyl chloride may precipitate as a solid or oil. Extract immediately with Dichloromethane (DCM). Wash with cold water. Note: Pyridine sulfonyl chlorides are unstable; use immediately in the next step without extensive purification.

Protocol B: Coupling to Kinase Scaffold (Amine)

Objective: Form the final sulfonamide bond.

Reagents:

-

Kinase Core Amine (e.g., a 3-aminopyridine derivative)

-

5-Fluoropyridine-2-sulfonyl chloride (freshly prepared)

-

Pyridine (solvent/base) or DCM/DIPEA

Procedure:

-

Dissolve the Kinase Core Amine (1.0 eq) in anhydrous Pyridine (0.1 M concentration). Alternatively, use DCM with 3.0 eq of DIPEA.

-

Cool the solution to 0°C.

-

Add the solution of 5-Fluoropyridine-2-sulfonyl chloride (1.2 eq) dropwise.

-

Allow to warm to RT and stir for 4–12 hours. Monitor by LC-MS.

-

Quench: Add saturated

. Extract with Ethyl Acetate. -

Purification: Flash chromatography (Hexane/Ethyl Acetate or DCM/MeOH).

Part 3: Biological Validation Protocols

Once synthesized, the inhibitor must be validated for both potency and metabolic stability.

Protocol C: Microsomal Stability Assay (Metabolic Resistance)

Rationale: To confirm that the 5-fluorine substitution effectively blocks metabolism compared to the non-fluorinated analog.

Materials:

-

Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

-

NADPH regenerating system.

-

Test Compounds: 5-Fluoro analog vs. Non-fluoro (phenyl or pyridine) analog.

Steps:

-

Incubation: Incubate test compound (1

) with microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C. -

Initiation: Add NADPH to start the reaction.

-

Sampling: Take aliquots at t = 0, 15, 30, 60 min. Quench immediately in ice-cold Acetonitrile containing an internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

) and half-life (-

Success Criterion: The 5-fluoro analog should show >2-fold improvement in

compared to the non-fluorinated control.

-

Protocol D: ADP-Glo™ Kinase Assay

Rationale: To verify that the electronic effects of the fluoropyridine do not negatively impact binding affinity.

Steps:

-

Reaction: Mix Kinase (e.g., BRAF V600E), Substrate, ATP, and Inhibitor in a 384-well plate.

-

Incubation: 60 min at RT.

-

Depletion: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

-

Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

Read: Measure Luminescence. Calculate

.

Part 4: Synthetic Workflow Visualization

Caption: Step-by-step synthetic route from 2-amino-5-fluoropyridine to the final sulfonamide inhibitor.

References

-

PubChem. 5-fluoropyridine-2-sulfonamide (Compound Summary). National Library of Medicine. Available at: [Link]

-

Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J. Med. Chem. 2018.[2] (Review of fluorine's effect on metabolic stability). Available at: [Link]

-

ChemRxiv. Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. (Discussion of sulfonamide electronics). Available at: [Link][3]

Sources

- 1. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Comparative Studies on the Metabolism of New Fluorinated Pyrimidine Drugs in the Liver by in vivo19F Magnetic Resonance Spectroscopic Observation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: Scalable Synthesis of 5-Fluoropyridine-2-sulfonamide

Abstract

This document provides a comprehensive guide for the scalable synthesis of 5-Fluoropyridine-2-sulfonamide, a key building block in modern drug discovery. The strategic incorporation of a fluorinated pyridine scaffold is a widely recognized strategy for enhancing the metabolic stability, binding affinity, and overall pharmacokinetic profile of therapeutic candidates.[1][2] This guide moves beyond a simple recitation of steps, delving into the underlying chemical principles and critical process parameters that ensure reproducibility, safety, and scalability. We present a robust, two-stage synthetic approach starting from the commercially available 2-Amino-5-fluoropyridine. Detailed, step-by-step protocols for the synthesis of the crucial intermediate, 5-Fluoropyridine-2-sulfonyl chloride, via a Sandmeyer-type reaction, and its subsequent amination are provided. This application note is intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology industries.

Introduction: The Strategic Importance of Fluorinated Pyridine Sulfonamides

The pyridine ring is a privileged scaffold in medicinal chemistry, while the sulfonamide functional group is a cornerstone pharmacophore found in a wide array of approved drugs.[3] The combination of these two moieties, particularly with the addition of a fluorine atom, creates a powerful synthon for drug development. The fluorine atom at the 5-position of the pyridine ring can significantly alter the electronic properties of the molecule, often leading to:

-

Enhanced Metabolic Stability: Blocking sites susceptible to oxidative metabolism.

-

Increased Binding Affinity: Through favorable electrostatic interactions with target proteins.

-

Modulated pKa: Influencing the compound's solubility and membrane permeability.

Given these advantages, reliable and scalable access to key intermediates like 5-Fluoropyridine-2-sulfonamide is critical for accelerating drug discovery programs. The synthetic route detailed herein has been designed with scalability and practicality as primary considerations.

Overall Synthetic Strategy

The synthesis is structured as a two-step process commencing with 2-Amino-5-fluoropyridine. This starting material is readily accessible through established multi-step procedures from 2-aminopyridine.[4][5][6]

The core strategy involves:

-

Diazotization-Sulfonylation: Conversion of the amino group of 2-Amino-5-fluoropyridine into a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield 5-Fluoropyridine-2-sulfonyl chloride.

-

Amination: Reaction of the synthesized sulfonyl chloride with an ammonia source to produce the target 5-Fluoropyridine-2-sulfonamide.

Caption: Overall two-step synthetic pathway.

Protocol 1: Synthesis of 5-Fluoropyridine-2-sulfonyl Chloride

This protocol details the conversion of an aminopyridine to the corresponding sulfonyl chloride. The formation and reaction of the diazonium salt is the most critical and hazardous part of the synthesis, requiring strict temperature control.

Causality Behind Experimental Choices:

-

Diazotization at Low Temperature (-5 to 0 °C): Pyridine diazonium salts are notoriously unstable. Maintaining a low temperature is paramount to prevent premature decomposition of the salt, which would lead to the formation of 5-fluoro-2-hydroxypyridine and other byproducts, significantly reducing the yield.[7][8]

-

Use of Sulfur Dioxide and Copper(I) Chloride: This is a variation of the Sandmeyer reaction. Sulfur dioxide acts as the sulfur source, while copper(I) chloride catalyzes the conversion of the diazonium salt to the sulfonyl chloride. The catalyst facilitates the radical decomposition of the diazonium intermediate.

Materials and Equipment

| Reagent/Material | Grade | Supplier Example |

| 2-Amino-5-fluoropyridine | >98% | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Fisher Scientific |

| Sodium Nitrite (NaNO₂) | ACS Reagent, >97% | VWR |

| Sulfur Dioxide (SO₂) | Anhydrous Gas | Airgas |

| Copper(I) Chloride (CuCl) | >98% | Acros Organics |

| Acetic Acid (Glacial) | ACS Grade | BDH |

| Dichloromethane (DCM) | ACS Grade | Macron |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | EMD Millipore |

| Anhydrous Sodium Sulfate | ACS Grade | J.T. Baker |

| Ice |

-

Jacketed reaction vessel with overhead stirrer, temperature probe, and addition funnel.

-

Gas dispersion tube for SO₂ introduction.

-

Standard laboratory glassware, rotary evaporator.

Step-by-Step Procedure

Caption: Experimental workflow for 5-Fluoropyridine-2-sulfonyl Chloride synthesis.

-

Reactor Setup: To a jacketed reactor equipped with an overhead stirrer and temperature probe, add glacial acetic acid (10 volumes, e.g., 200 mL for 20 g starting material) and concentrated HCl (3.0 eq).

-

Initial Cooling & Dissolution: Cool the acid mixture to 0 °C. Slowly add 2-Amino-5-fluoropyridine (1.0 eq) in portions, ensuring the temperature does not exceed 10 °C. Stir until all solids are dissolved. Cool the resulting solution to -5 °C.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this NaNO₂ solution dropwise to the reaction mixture via an addition funnel over 60 minutes. Crucial: Maintain the internal temperature strictly between -5 °C and 0 °C throughout the addition. A slight exotherm will be observed.

-

Reaction Hold: After the addition is complete, stir the resulting slurry at -5 °C for an additional 60 minutes to ensure complete formation of the diazonium salt.

-

Catalyst Slurry Preparation: In a separate reactor, prepare a slurry of Copper(I) Chloride (0.2 eq) in glacial acetic acid (5 volumes). Bubble sulfur dioxide gas through this slurry with vigorous stirring at 10 °C until the solution is saturated.

-

Sulfonylation Reaction: Slowly transfer the cold diazonium salt slurry from step 4 into the SO₂/CuCl slurry from step 5. Control the addition rate to keep the internal temperature below 10 °C. Vigorous gas evolution (N₂) will occur.

-

Reaction Completion: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by TLC or LC/MS.

-

Workup: Carefully pour the reaction mixture onto crushed ice (approx. 20 volumes). Stir until the ice has melted completely.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 volumes).

-

Washing and Drying: Combine the organic extracts and wash sequentially with cold water and saturated sodium bicarbonate solution until gas evolution ceases. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-Fluoropyridine-2-sulfonyl chloride as an oil or low-melting solid. This intermediate is often used immediately in the next step due to its potential instability.

Protocol 2: Synthesis of 5-Fluoropyridine-2-sulfonamide

This protocol describes the straightforward amination of the previously synthesized sulfonyl chloride.

Causality Behind Experimental Choices:

-

Use of Excess Ammonia: Aqueous ammonia (ammonium hydroxide) serves as both the nucleophile and the base. Using a significant excess ensures complete reaction of the sulfonyl chloride and neutralizes the HCl byproduct that is formed, driving the reaction to completion.[9][10]

Materials and Equipment

| Reagent/Material | Grade | Supplier Example |

| 5-Fluoropyridine-2-sulfonyl chloride | Crude from Protocol 1 | - |

| Ammonium Hydroxide (NH₄OH) | 28-30% solution | Sigma-Aldrich |

| Dichloromethane (DCM) | ACS Grade | Macron |

| Deionized Water | - | - |

-